molecular formula C21H26N6O B10924954 N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10924954
M. Wt: 378.5 g/mol
InChI Key: MLESEZRFIWPYRE-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. . The unique structure of this compound, featuring both pyrazole and pyridine rings, makes it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid . This reaction yields a combinatorial library of tetra- and persubstituted pyrazolopyridine derivatives. The reaction conditions are optimized to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be scaled up by optimizing reaction parameters such as temperature, solvent, and catalyst concentration to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique substitution pattern, which enhances its biological activity and specificity towards certain molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

N-(2-cyclopentyl-5-methylpyrazol-3-yl)-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N6O/c1-12-10-18(27(24-12)15-6-4-5-7-15)23-21(28)16-11-17(14-8-9-14)22-20-19(16)13(2)25-26(20)3/h10-11,14-15H,4-9H2,1-3H3,(H,23,28)

InChI Key

MLESEZRFIWPYRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4)C5CCCC5

Origin of Product

United States

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